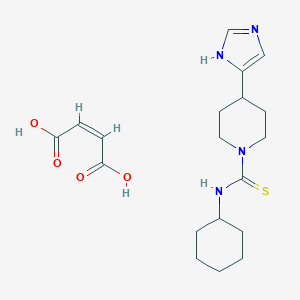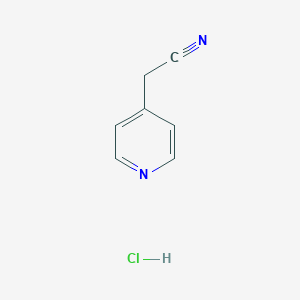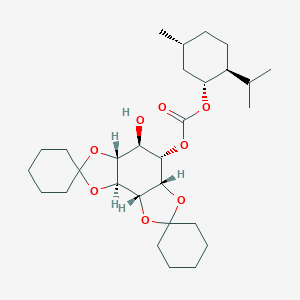
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, also known as AMPEA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazole family and has been synthesized through various methods.
Mécanisme D'action
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol also increases the release of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons.
Effets Biochimiques Et Physiologiques
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. This is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been shown to increase the release of BDNF, which promotes the survival and growth of neurons. In addition, 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its ability to enhance the activity of AMPA receptors and promote synaptic plasticity. However, there are also some limitations to using 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, including its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is also needed to determine the safety and efficacy of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in humans. In addition, research on the structure-activity relationship of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol may lead to the development of more potent and selective modulators of AMPA receptors.
Applications De Recherche Scientifique
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been studied for its potential pharmacological properties, including its ability to modulate glutamate receptors. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
155601-26-6 |
|---|---|
Nom du produit |
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol |
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-[4-amino-5-(methylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-8-6-5(7)4-9-10(6)2-3-11/h4,8,11H,2-3,7H2,1H3 |
Clé InChI |
VZUZIRNBOJGIJY-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1CCO)N |
SMILES canonique |
CNC1=C(C=NN1CCO)N |
Synonymes |
1H-Pyrazole-1-ethanol, 4-amino-5-(methylamino)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

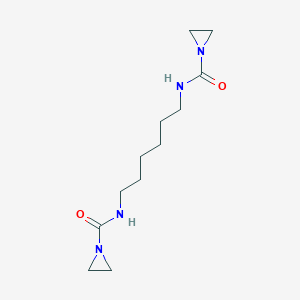
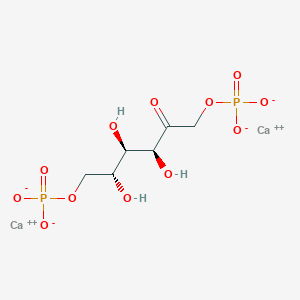
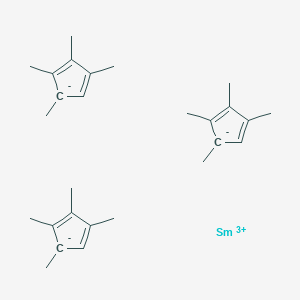
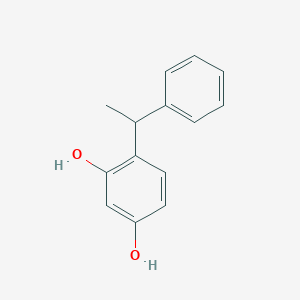
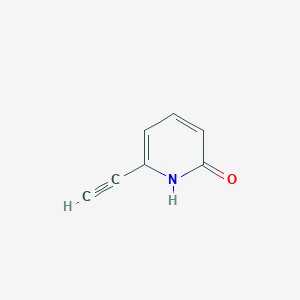
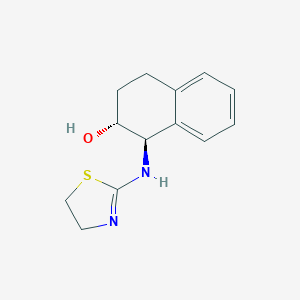
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
